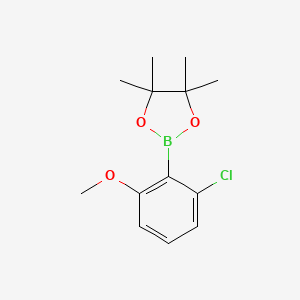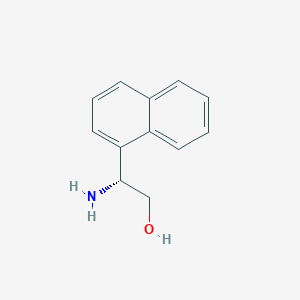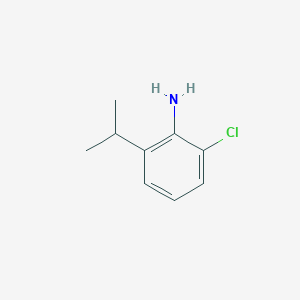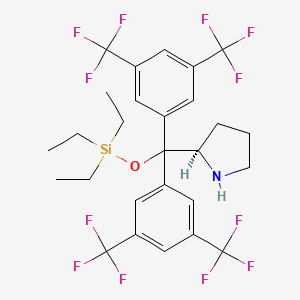
(R)-2-(bis(3,5-bis(trifluoromethyl)phenyl)(triethylsilyloxy)methyl)pyrrolidine
Vue d'ensemble
Description
(-)-2-(bis(3,5-bis(trifluoromethyl)phenyl)(triethylsilyloxy)methyl)pyrrolidine, commonly known as DBP-TES, is an organic compound with a wide range of applications in scientific research. DBP-TES is a chiral molecule, meaning it has two distinct forms (enantiomers) that are non-superimposable mirror images of each other. It has a wide range of applications in the pharmaceutical, biotechnology, and chemical industries, including as a chiral ligand for asymmetric synthesis, as a catalyst in asymmetric hydrogenation, and as a chiral building block for the synthesis of other compounds.
Applications De Recherche Scientifique
DBP-TES is used in a variety of scientific research applications, including as a chiral ligand for asymmetric synthesis, as a catalyst in asymmetric hydrogenation, and as a chiral building block for the synthesis of other compounds. As a chiral ligand, it can be used to catalyze the asymmetric synthesis of compounds with a high degree of enantiomeric purity. As a catalyst, it can be used to catalyze the asymmetric hydrogenation of various compounds. As a building block, it can be used to synthesize a variety of compounds with a high degree of enantiomeric purity.
Mécanisme D'action
The mechanism of action of DBP-TES as a chiral ligand and catalyst is based on its ability to form a complex with a metal center, such as a transition metal, and to interact with the substrate in a way that promotes the desired reaction. As a chiral ligand, it is believed to form a complex with the metal center and to interact with the substrate in a way that promotes the formation of the desired product with a high degree of enantiomeric purity. As a catalyst, it is believed to form a complex with the metal center and to interact with the substrate in a way that promotes the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBP-TES are not well understood. It is believed to be non-toxic and non-carcinogenic. However, it is important to note that it is not approved for human use and should not be ingested or applied topically.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DBP-TES in laboratory experiments include its high degree of enantiomeric purity, its low cost, and its low toxicity. The main limitation is that it is not approved for human use and should not be ingested or applied topically.
Orientations Futures
The future directions for DBP-TES include further research into its biochemical and physiological effects, its potential applications in the pharmaceutical, biotechnology, and chemical industries, and its potential use as a chiral ligand, catalyst, or building block for the synthesis of other compounds. Additionally, further research into its potential toxicity and carcinogenicity should be conducted.
Propriétés
IUPAC Name |
[bis[3,5-bis(trifluoromethyl)phenyl]-[(2R)-pyrrolidin-2-yl]methoxy]-triethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F12NOSi/c1-4-42(5-2,6-3)41-23(22-8-7-9-40-22,16-10-18(24(28,29)30)14-19(11-16)25(31,32)33)17-12-20(26(34,35)36)15-21(13-17)27(37,38)39/h10-15,22,40H,4-9H2,1-3H3/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQDXQHXJZYMSN-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)OC([C@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F12NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



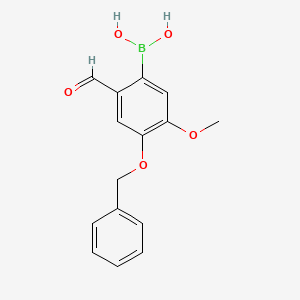
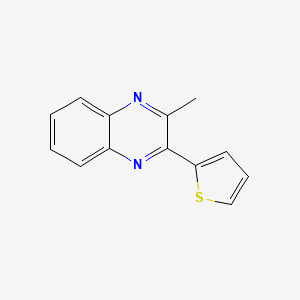
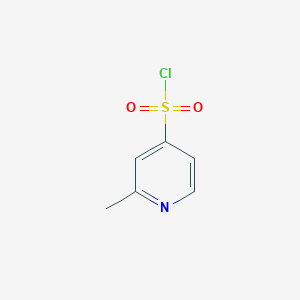
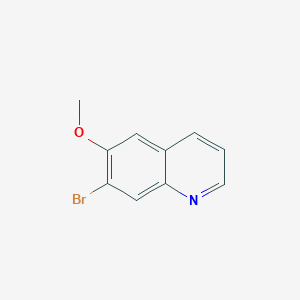
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3176685.png)
![4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine](/img/structure/B3176692.png)
![4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B3176700.png)


